5-(Tert-butoxy)-1-oxaspiro[2.3]hexane
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Overview
Description
5-(Tert-butoxy)-1-oxaspiro[23]hexane is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-1-oxaspiro[2.3]hexane typically involves the reaction of a suitable precursor with tert-butyl alcohol under specific conditions. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxy group into the compound . The reaction conditions often include a catalyst and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of continuous flow processes can also enhance the scalability of the production method, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)-1-oxaspiro[2.3]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Tert-butoxy)-1-oxaspiro[2.3]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.
Biology: The compound can be used in the development of new biochemical assays or as a probe in biological studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism by which 5-(Tert-butoxy)-1-oxaspiro[2.3]hexane exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of the tert-butoxy group, which can stabilize or destabilize certain intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butoxy)spiro[2.3]hexane-1-carboxylic acid: This compound has a similar spiro structure but includes a carboxylic acid group, which can alter its reactivity and applications.
5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.3]hexane-1-carboxylic acid: This compound contains an azaspiro structure and a tert-butoxycarbonyl group, making it useful in different synthetic applications.
Uniqueness
5-(Tert-butoxy)-1-oxaspiro[2.3]hexane is unique due to its specific spiro structure and the presence of the tert-butoxy group. This combination of features gives it distinct reactivity and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2,3)11-7-4-9(5-7)6-10-9/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHBRXJLSPAKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC2(C1)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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